Scaffold IP Freedom vs. N-Acylated PI3K Inhibitor Derivatives (e.g., Alpelisib/BYL719)
CAS 1078163-00-4 is the N-unsubstituted, C5-unsubstituted parent scaffold. All potent PI3Kα inhibitors in the Novartis patent family—including clinical candidate BYL719 (alpelisib)—require a 5-heteroaryl substituent (e.g., 2-aminopyrimidine) on the thiazole ring and a carbamoyl group at the pyrrolidine nitrogen [1]. The unsubstituted core represented by CAS 1078163-00-4 falls outside the dominant Markush claims of patent HK-1156305-A1, which explicitly requires 'Het' at thiazole C5 and a substituted aminocarbonyl at the pyrrolidine nitrogen [1]. This structural difference offers operational freedom-to-operate for scaffold-hopping campaigns, whereas procurement of N-substituted intermediates (e.g., CAS 1009269-64-0, the 5-chlorothiophene sulfonamide) falls within claimed territory.
| Evidence Dimension | Patent Markush Coverage |
|---|---|
| Target Compound Data | N-unsubstituted pyrrolidine; C5-unsubstituted thiazole (core scaffold) |
| Comparator Or Baseline | BYL719 (alpelisib): N-(aminocarbonyl) substituted; C5-(2-aminopyrimidine)-substituted; covered by Novartis patent claims |
| Quantified Difference | Zero mandatory substituents (target) vs. minimum 2 mandatory substituents required for patent coverage (comparator class) |
| Conditions | Patent HK-1156305-A1 Markush analysis: Formula (I) requires Het at C5 and R₁ as substituted aminocarbonyl |
Why This Matters
For organizations pursuing novel PI3K inhibitor IP, procuring the unsubstituted core enables proprietary derivatization without navigating dense Novartis patent thickets, unlike purchasing pre-functionalized intermediates.
- [1] Caravatti G, Fairhurst RA, Furet P, Guagnano V, Imbach P. 1-((5-Heteroarylthiazol-2-yl)aminocarbonyl)pyrrolidine-2-carboxamide derivatives as phosphatidylinositol 3-kinase (PI3K) inhibitors. Patent HK-1156305-A1, Novartis AG, priority date 2008-09-10. View Source
